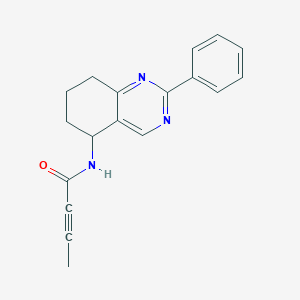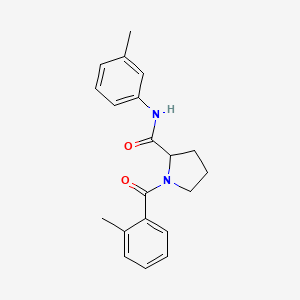![molecular formula C20H21FN2O3 B5970768 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide](/img/structure/B5970768.png)
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide, also known as FLB 457, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting pharmacological properties. In
Mécanisme D'action
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 acts as a selective antagonist for the dopamine D2 and D3 receptors. By binding to these receptors, it blocks the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This leads to a decrease in the activity of the mesolimbic dopamine pathway, which is implicated in the pathophysiology of schizophrenia and drug addiction.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region that is involved in reward processing. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has also been found to decrease the activity of the prefrontal cortex, a brain region that is involved in decision-making and impulse control. These effects suggest that N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 may be useful for the treatment of disorders that involve dysregulation of the mesolimbic dopamine pathway and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has several advantages for lab experiments. It is a highly selective antagonist for the dopamine D2 and D3 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has also been found to exhibit antipsychotic and anti-addictive properties, making it a potential candidate for the treatment of schizophrenia and drug addiction. However, N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 also has poor solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457. One area of research is the development of more potent and selective antagonists for the dopamine D2 and D3 receptors. This could lead to the development of more effective treatments for disorders that involve dysregulation of the mesolimbic dopamine pathway and prefrontal cortex. Another area of research is the study of the long-term effects of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 on brain function and behavior. This could provide insights into the mechanisms underlying the therapeutic effects of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 and the potential risks associated with its use. Finally, the development of new methods for delivering N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 could improve its solubility and increase its half-life, making it a more practical tool for scientific research.
Méthodes De Synthèse
The synthesis of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 involves the reaction of 4-fluorobenzylamine with 3-methoxy-4-methylbenzoyl chloride in the presence of triethylamine and pyridine. The resulting intermediate is then reacted with pyrrolidine-2,5-dione to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has been extensively studied for its potential applications in scientific research. It has been found to act as a selective antagonist for the dopamine D2 and D3 receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide 457 has also been found to exhibit antipsychotic and anti-addictive properties, making it a potential candidate for the treatment of schizophrenia and drug addiction.
Propriétés
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-methoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-13-3-6-15(9-18(13)26-2)20(25)22-17-10-19(24)23(12-17)11-14-4-7-16(21)8-5-14/h3-9,17H,10-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPJPKOBQYLOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-4-oxobutanoate](/img/structure/B5970685.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)


![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)



![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5970740.png)
